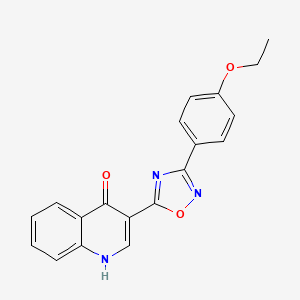

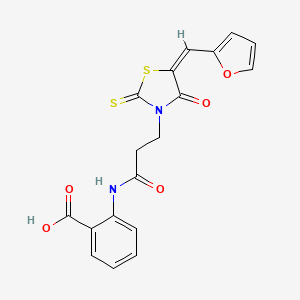

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as EOQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. EOQ is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and an ethoxyphenyl group. In

Scientific Research Applications

Anticancer Potential

Research on the synthesis of indole–quinoline–oxadiazoles, closely related to the compound , emphasizes their anticancer potential. These compounds exhibit significant in vitro cytotoxic potential against breast adenocarcinoma cell lines, showcasing the role of such structures in cancer drug development. A notable example is a compound that exhibited a low IC50 value against MCF7 cells, demonstrating its capability as a probable tubulin inhibitor, potentially disrupting microtubule formation and inducing G2/M phase cell cycle arrest (Kamath, Sunil, & Ajees, 2016).

Antimicrobial and Antiprotozoal Activities

A study on quinoxaline-oxadiazole hybrids revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds, particularly the lead compound in this series, showed significant activity in vitro and in a short-term in vivo model against T. cruzi, highlighting their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).

Anti-inflammatory and Analgesic Activities

Another study synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and evaluated them for anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. The findings indicate that these compounds, particularly a few identified derivatives, significantly inhibited rat paw edema and showed moderate to good antimicrobial activity, with minimal ulcerogenic potential compared to standard drugs (Alam et al., 2011).

Antioxidant Properties

New (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, demonstrated moderate to high antioxidant activities. These compounds' synthesis and evaluation underline the importance of 1,3,4-oxadiazole derivatives in developing potential antioxidant agents (Fadda et al., 2011).

Mechanism of Action

Target of Action

The primary target of TCMDC-125156 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . This makes PfCLK3 a validated drug target in malaria that offers prophylactic, transmission blocking, and curative potential .

Mode of Action

TCMDC-125156 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is crucial for the survival of the parasite . This interaction results in parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125156 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, leading to the death of the parasite .

Pharmacokinetics

The compound has been described as a promising lead compound for the development of new antimalarials , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of TCMDC-125156’s action is the death of the malarial parasite . By inhibiting PfCLK3, TCMDC-125156 disrupts the processing of parasite RNA, which is essential for the survival of the parasite . This leads to parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Action Environment

The compound has been tested against parasites collected from patients in the field , suggesting that it is effective in real-world conditions.

properties

IUPAC Name |

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-2-24-13-9-7-12(8-10-13)18-21-19(25-22-18)15-11-20-16-6-4-3-5-14(16)17(15)23/h3-11H,2H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUKQDSGOWVUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)

![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)

![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)

![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)